molecular formula C12H16N5O13P3 B604917 Triphosphate de remdesivir CAS No. 1355149-45-9

Triphosphate de remdesivir

Numéro de catalogue: B604917
Numéro CAS: 1355149-45-9
Poids moléculaire: 531.20 g/mol
Clé InChI: DFVPCNAMNAPBCX-LTGWCKQJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le triphosphate de remdesivir est la forme triphosphate active du prodrog antiviral remdesivir. Il s'agit d'un analogue nucléotidique conçu pour cibler l'ARN polymérase dépendante de l'ARN viral, interférant ainsi avec la réplication du génome viral. Ce composé a suscité un intérêt considérable en raison de son rôle dans le traitement de la COVID-19, causée par le coronavirus 2 du syndrome respiratoire aigu sévère (SRAS-CoV-2) .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Remdesivir triphosphate, also known as GS-443902, primarily targets the viral RNA-dependent RNA polymerase . This enzyme plays a crucial role in the replication of the viral genome, making it a key target for antiviral drugs .

Biochemical Pathways

Remdesivir is a prodrug that is metabolically activated to form GS-443902 . Inside cells, remdesivir is converted to its monophosphate form through the action of either carboxylesterase 1 or cathepsin A . It is subsequently phosphorylated by undescribed kinases to yield its active triphosphate form .

Pharmacokinetics

Remdesivir is rapidly metabolized to GS-704277 before releasing the parent nucleoside, GS-441524, which persists in circulation . Following multiple doses of remdesivir 150 mg once daily for 7 or 14 days, major metabolite GS-441524 accumulates approximately 1.9-fold in plasma . Remdesivir is metabolized by both cytochrome P450 (CYP) and non-CYP enzymes such as carboxylesterases .

Result of Action

The active metabolite of remdesivir, GS-443902, interferes with the action of viral RNA-dependent RNA polymerase and evades proofreading by viral exoribonuclease (ExoN), causing a decrease in viral RNA production .

Action Environment

The antiviral efficacy of remdesivir is determined by the intracellular lung concentration of the active triphosphate metabolite, GS-443902 . Remdesivir is sufficiently stable in non-rodent species to distribute to tissues, such as the lung, where it is rapidly converted to its monophosphate metabolite and then efficiently anabolized to the bioactive triphosphate GS-443902 .

Analyse Biochimique

Biochemical Properties

Remdesivir Triphosphate is metabolically activated inside the cell to form the intracellular active triphosphate metabolite, GS-443902 . It is incorporated into the SARS-CoV-2 RNA viral chains, thereby inhibiting its replication . The active nucleoside triphosphate metabolite interacts with the RNA-dependent RNA polymerase complexes of the virus .

Cellular Effects

Remdesivir Triphosphate exerts its effects on various types of cells, including peripheral blood mononuclear cells (PBMCs), which are used as a clinical surrogate cell type for assessing activation to the active triphosphate GS-443902 . It influences cell function by inhibiting viral RNA synthesis .

Molecular Mechanism

The molecular mechanism of action of Remdesivir Triphosphate involves its incorporation into the growing RNA product by the RNA-dependent RNA polymerase of the virus . After the addition of Remdesivir Triphosphate, the polymerase stalls after adding 2 or 3 nucleotides, thereby inhibiting viral RNA synthesis .

Temporal Effects in Laboratory Settings

The effects of Remdesivir Triphosphate change over time in laboratory settings. Following single-dose intravenous administration, Remdesivir and its metabolites exhibit linear pharmacokinetics . High intracellular concentrations of GS-443902 are suggestive of efficient conversion from Remdesivir into the triphosphate form .

Dosage Effects in Animal Models

In animal models, the effects of Remdesivir Triphosphate vary with different dosages . Early treatment with Remdesivir leads to improved survival, decreased lung injury, and decreased levels of viral RNA .

Metabolic Pathways

Remdesivir Triphosphate is involved in the metabolic pathway of RNA synthesis inhibition . It is metabolically activated to form the intracellular active triphosphate metabolite, GS-443902 .

Transport and Distribution

Remdesivir Triphosphate is transported and distributed within cells and tissues . After intravenous administration in mice, it is detected in the blood, heart, liver, lung, kidney, testis, and small intestine .

Subcellular Localization

The subcellular localization of Remdesivir Triphosphate is primarily intracellular . It is only detected intracellularly, with peripheral blood mononuclear cells (PBMCs) used as a clinical surrogate cell type for assessing activation to the active triphosphate GS-443902 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le triphosphate de remdesivir est synthétisé à partir du remdesivir par une série de réactions de phosphorylation. Le processus implique la conversion du remdesivir en sa forme monophosphate, suivie d'une phosphorylation supplémentaire pour donner la forme diphosphate puis la forme triphosphate .

Méthodes de production industrielle

La production industrielle de this compound implique généralement une synthèse chimique à grande échelle utilisant des réactifs de haute pureté et des conditions de réaction strictes pour garantir le rendement et la pureté souhaités. Le processus est optimisé pour la mise à l'échelle et la rentabilité, employant souvent des systèmes automatisés pour un contrôle précis des paramètres de réaction .

Analyse Des Réactions Chimiques

Types de réactions

Le triphosphate de remdesivir subit principalement des réactions d'incorporation avec l'ARN polymérase dépendante de l'ARN viral. Il entre en compétition avec l'adénosine triphosphate pour l'incorporation dans la chaîne d'ARN en croissance, ce qui conduit à la terminaison de la chaîne .

Réactifs et conditions courants

L'incorporation du this compound dans l'ARN est facilitée par la présence de l'ARN polymérase dépendante de l'ARN viral et se produit dans des conditions physiologiques. La réaction est généralement étudiée in vitro en utilisant des enzymes purifiées et des modèles d'ARN synthétiques .

Principaux produits formés

Le principal produit formé à partir de l'incorporation du this compound est une chaîne d'ARN terminée, qui empêche toute nouvelle réplication virale .

Applications de la recherche scientifique

Le this compound a été largement étudié pour ses propriétés antivirales, en particulier contre les virus à ARN tels que le SRAS-CoV-2. Il a été utilisé dans diverses applications de recherche, notamment :

Mécanisme d'action

Le this compound exerce ses effets antiviraux en s'incorporant dans la chaîne d'ARN virale pendant la réplication. Une fois incorporé, il provoque une terminaison de chaîne retardée, empêchant l'achèvement de la chaîne d'ARN et inhibant ainsi la réplication virale. Le composé cible l'ARN polymérase dépendante de l'ARN viral, se liant à son site actif et entrant en compétition avec les nucléotides naturels .

Comparaison Avec Des Composés Similaires

Activité Biologique

Remdesivir, originally developed as a treatment for Ebola virus, has gained significant attention as an antiviral agent against SARS-CoV-2, the virus responsible for COVID-19. The active metabolite of remdesivir, remdesivir triphosphate (RTP), plays a crucial role in its antiviral efficacy. This article explores the biological activity of remdesivir triphosphate, focusing on its mechanism of action, pharmacological properties, and clinical implications.

Inhibition of RNA-dependent RNA Polymerase (RdRp)
Remdesivir triphosphate acts primarily by inhibiting the RNA-dependent RNA polymerase (RdRp) of various RNA viruses, including coronaviruses and flaviviruses. Upon entering infected cells, remdesivir is metabolized into RTP, which competes with adenosine triphosphate (ATP) for incorporation into the viral RNA. This incorporation leads to premature termination of RNA synthesis due to the unique structure of RTP, which allows the addition of only three nucleotides before stalling occurs at the fourth position .

Structural Insights
Recent studies utilizing molecular dynamics simulations have provided insights into how RTP selectively binds to RdRp. RTP's structure allows it to mimic ATP while also creating a barrier that prevents further elongation of the RNA chain once incorporated . This mechanism is critical for its antiviral activity against a range of viruses, including SARS-CoV-2 and others from the Filoviridae and Flaviviridae families .

Pharmacokinetics and Bioavailability

Metabolism and Distribution
After intravenous administration, remdesivir is rapidly converted to its active triphosphate form within cells. Studies have shown that RTP has a half-life of less than 8 hours in primary human lung cells, which is significantly shorter than other antiviral agents like AT-9010 . The rapid metabolism underscores the need for effective dosing regimens to maintain therapeutic levels during treatment.

Tissue Concentrations
Pharmacokinetic studies indicate that remdesivir and its metabolites distribute widely across various tissues. After administration in animal models, significant concentrations of RTP were detected in the lungs, liver, and kidneys, which are critical sites for viral replication .

Clinical Efficacy

Case Studies and Clinical Trials
Clinical trials have demonstrated that remdesivir significantly reduces recovery time in hospitalized COVID-19 patients. In one randomized controlled trial, patients treated with remdesivir recovered in an average of 11 days compared to 15 days for those receiving a placebo . Another study highlighted that remdesivir treatment led to improved clinical outcomes in patients requiring mechanical ventilation or with severe pneumonia .

StudyPopulationTreatmentOutcome
Study 1Hospitalized COVID-19 patientsRemdesivir (200 mg day 1; 100 mg for 9 days)Recovery time reduced from 15 to 11 days
Study 2Patients with severe COVID-19Remdesivir vs standard careLower mortality and improved recovery rates
Study 3Pediatric patients with leukemiaRemdesivir (5 mg/kg day 1; 2.5 mg/kg daily)Patient became SARS-CoV-2 negative

Safety Profile

While remdesivir has been associated with some adverse effects, including liver enzyme elevations and gastrointestinal symptoms, overall safety profiles from clinical trials indicate it is well-tolerated in most patients . Notably, no significant mitochondrial toxicity was observed despite concerns about RTP's interaction with mitochondrial DNA polymerase .

Propriétés

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N5O13P3/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(28-12)3-27-32(23,24)30-33(25,26)29-31(20,21)22/h1-2,5,7,9-10,18-19H,3H2,(H,23,24)(H,25,26)(H2,14,15,16)(H2,20,21,22)/t7-,9-,10-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVPCNAMNAPBCX-LTGWCKQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N5O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355149-45-9
Record name Remdesivir triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1355149459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GS-441524 TRIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AEL0YED4SU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.